Triethylcholine chloride

Description

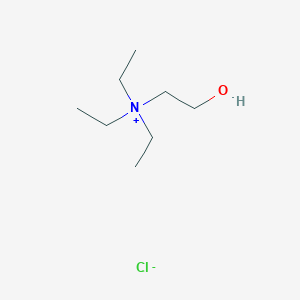

Structure

3D Structure of Parent

Properties

IUPAC Name |

triethyl(2-hydroxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.ClH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABNQJVSCNCEQV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

302-61-4 (Parent) | |

| Record name | Triethylcholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20934393 | |

| Record name | N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-22-7 | |

| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylcholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 152-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl(2-hydroxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J54PU8HR1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triethylcholine Chloride: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylcholine (TEC) chloride is a synthetic choline analog that profoundly impacts cholinergic neurotransmission. Its mechanism of action is multifaceted, primarily involving its role as a competitive inhibitor of the high-affinity choline transporter (CHT) and as a substrate for choline acetyltransferase (ChAT). This leads to the synthesis and subsequent release of a "false neurotransmitter," acetyltriethylcholine, which is significantly less potent than acetylcholine at nicotinic receptors. The cumulative effect is a frequency-dependent depression of neuromuscular transmission, a phenomenon that has been extensively studied to understand the intricacies of cholinergic synapses. This technical guide provides an in-depth exploration of the molecular and physiological actions of triethylcholine chloride, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action

This compound disrupts cholinergic neurotransmission through a dual-pronged presynaptic mechanism:

-

Competitive Inhibition of Choline Uptake: Triethylcholine acts as a competitive antagonist at the high-affinity choline transporter (CHT1), the rate-limiting step for acetylcholine synthesis.[1][2][3][4] By competing with choline for uptake into the presynaptic terminal, triethylcholine reduces the availability of the essential precursor for acetylcholine synthesis. This action is similar to that of the well-characterized CHT inhibitor, hemicholinium-3 (HC-3).[5][6]

-

Formation of a False Neurotransmitter: Triethylcholine that is transported into the cholinergic nerve terminal is subsequently acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine.[5][7] This acetylated analog is then packaged into synaptic vesicles and released upon nerve stimulation in a Ca2+-dependent manner, effectively acting as a false neurotransmitter.[7][8]

The consequence of these actions is a progressive failure of neuromuscular transmission, particularly under conditions of high-frequency nerve stimulation, as the readily releasable pool of acetylcholine is depleted and replaced by the less potent acetyltriethylcholine.[9] This leads to a characteristic muscle weakness that is exacerbated by exercise.[10] The effects of triethylcholine can be reversed by the administration of choline, which competes with triethylcholine for uptake and promotes the synthesis of acetylcholine.[9]

Quantitative Data

The following tables summarize the available quantitative data regarding the interactions of triethylcholine and its acetylated metabolite with key components of the cholinergic synapse.

| Parameter | Compound | Value | Species/System | Reference |

| Toxicity | ||||

| LD50 (intravenous) | Triethylcholine iodide | 10-25 mg/kg (moderate exercise intolerance) | Rabbit | [10] |

| 100 mg/kg (lethal after continuous exercise) | Rabbit | [10] | ||

| Receptor Potency | ||||

| EC50 | Acetylcholine | ~1 µM (high sensitivity α4β2 nAChR) | Oocytes | [9] |

| ~100 µM (low sensitivity α4β2 nAChR) | Oocytes | [9] | ||

| Acetylcholine | EC50-values of 6.43 +/- 0.05 (-log mol/l) | Human forearm resistance vessels | ||

| Methacholine | EC50-values of 7.24 +/- 0.08 (-log mol/l) | Human forearm resistance vessels |

Note: Specific Ki or IC50 values for triethylcholine's inhibition of the high-affinity choline transporter and choline acetyltransferase, and the EC50 of acetyltriethylcholine at nicotinic receptors are not consistently reported in the reviewed literature, indicating a potential area for further research.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships in the mechanism of action of this compound.

Experimental Protocols

High-Affinity Choline Uptake (HACU) Assay in Synaptosomes

This protocol details the measurement of high-affinity choline uptake in isolated nerve terminals (synaptosomes), a key method for studying the inhibitory effects of triethylcholine.

1. Synaptosome Preparation:

-

Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

2. Uptake Assay:

-

Pre-incubate synaptosomal aliquots with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding a known concentration of radiolabeled choline (e.g., [³H]choline).

-

Incubate for a short period (e.g., 4 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular radiolabel.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Determine the specific high-affinity uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known CHT inhibitor like hemicholinium-3) from the total uptake.

-

Calculate the percentage inhibition of choline uptake by triethylcholine at each concentration.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Choline Acetyltransferase (ChAT) Activity Assay

This protocol describes a radiometric method to measure the activity of ChAT and assess the potential inhibitory effects of triethylcholine.

1. Enzyme Preparation:

-

Prepare a tissue homogenate from a cholinergic-rich brain region in a suitable buffer.

-

Centrifuge the homogenate to obtain a supernatant containing soluble ChAT.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

Choline chloride

-

Radiolabeled acetyl-CoA (e.g., [¹⁴C]acetyl-CoA)

-

A cholinesterase inhibitor (to prevent degradation of the product)

-

Varying concentrations of this compound or vehicle control.

-

3. Enzymatic Reaction:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., an acidic solution).

4. Product Separation and Quantification:

-

Separate the radiolabeled product, [¹⁴C]acetylcholine, from the unreacted [¹⁴C]acetyl-CoA. This can be achieved by various methods, such as precipitation of acetylcholine with tetra-phenylboron followed by extraction into an organic solvent.

-

Quantify the radioactivity of the [¹⁴C]acetylcholine using liquid scintillation counting.

5. Data Analysis:

-

Calculate the rate of acetylcholine synthesis (e.g., in nmol/mg protein/hour).

-

Determine the percentage inhibition of ChAT activity by triethylcholine at each concentration.

-

If applicable, determine the IC50 value.

Electrophysiological Recording of Neuromuscular Junction Blockade

This protocol outlines the electrophysiological assessment of neuromuscular transmission failure induced by triethylcholine in an isolated nerve-muscle preparation (e.g., phrenic nerve-diaphragm).

1. Preparation Dissection and Mounting:

-

Dissect the phrenic nerve-diaphragm muscle from a rodent (e.g., rat).

-

Mount the preparation in an organ bath containing oxygenated physiological saline solution at a constant temperature (e.g., 37°C).

2. Stimulation and Recording:

-

Stimulate the phrenic nerve supramaximally with single pulses or trains of pulses at varying frequencies (e.g., 1 Hz, 10 Hz, 50 Hz) using a suction electrode.

-

Record the resulting muscle contractions isometrically using a force transducer.

-

Alternatively, record end-plate potentials (EPPs) or miniature end-plate potentials (MEPPs) intracellularly from the muscle fibers using glass microelectrodes.

3. Drug Application:

-

After obtaining a stable baseline response, add this compound to the organ bath at the desired concentration.

-

Continuously record the muscle contractions or synaptic potentials to observe the time course and frequency-dependence of the neuromuscular blockade.

4. Data Analysis:

-

Measure the amplitude of the muscle contractions or EPPs before and after the application of triethylcholine.

-

Quantify the degree of neuromuscular blockade as a percentage reduction in response amplitude.

-

Analyze the effect of stimulation frequency on the rate and extent of the blockade.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the fundamental processes of cholinergic neurotransmission. Its dual mechanism of inhibiting choline uptake and acting as a precursor to a false neurotransmitter provides a unique model for studying the consequences of impaired acetylcholine synthesis and release. The detailed experimental protocols provided herein offer a framework for researchers to further explore the nuanced effects of this compound and to investigate the broader principles of synaptic function and plasticity. A more precise quantification of the binding affinities and potencies of triethylcholine and its metabolites would further enhance our understanding of its pharmacological profile.

References

- 1. High-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The high-affinity choline transporter: a critical protein for sustaining cholinergic signaling as revealed in studies of genetically altered mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The "ins" and "outs" of the high-affinity choline transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of the high-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. False neurotransmitter - Wikipedia [en.wikipedia.org]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. Triethylcholine - Wikipedia [en.wikipedia.org]

- 10. Comparison of cholinergic vasodilator responses to acetylcholine and methacholine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Triethylcholine on Acetylcholine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of triethylcholine (TEC) on the synthesis of acetylcholine (ACh). Triethylcholine is a synthetic compound that serves as a crucial tool in neuroscience research for studying cholinergic transmission. Its multifaceted interaction with the machinery of acetylcholine synthesis offers valuable insights into the regulation of this vital neurotransmitter. This document details the mechanisms of action of TEC, presents quantitative data from relevant studies, outlines detailed experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: A Dual Inhibition

Triethylcholine primarily disrupts acetylcholine synthesis through a dual mechanism, targeting two critical steps in the cholinergic nerve terminal:

-

Competitive Inhibition of High-Affinity Choline Uptake: The primary and most significant effect of triethylcholine is its competitive inhibition of the high-affinity choline transporter (CHT1).[1] This transporter is responsible for the uptake of choline from the synaptic cleft into the presynaptic neuron, a rate-limiting step in acetylcholine synthesis.[2][3][4] By competing with choline for binding to CHT1, triethylcholine effectively reduces the intracellular availability of the essential precursor for acetylcholine synthesis. The effects of triethylcholine can be reversed by increasing the concentration of choline, consistent with a competitive inhibition mechanism.[5][6]

-

Direct Inhibition of Choline Acetyltransferase (ChAT): Triethylcholine also exerts a direct, albeit weaker, inhibitory effect on choline acetyltransferase (ChAT), the enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to choline to form acetylcholine.[5] This direct inhibition contributes to the overall reduction in acetylcholine synthesis, although it is considered a secondary mechanism compared to the potent inhibition of choline uptake.

-

Formation of a False Neurotransmitter: A key aspect of triethylcholine's action is its role as a precursor to a "false neurotransmitter".[7][8][9] Triethylcholine that enters the cholinergic neuron can be acetylated by choline acetyltransferase to form acetyltriethylcholine. This acetylated analogue is then packaged into synaptic vesicles and released upon nerve stimulation, mimicking the release of acetylcholine. However, acetyltriethylcholine is functionally inactive or significantly less potent at postsynaptic cholinergic receptors, leading to a failure of neuromuscular and synaptic transmission.[6][7]

Quantitative Data on the Inhibition of Acetylcholine Synthesis

The following tables summarize the quantitative data regarding the inhibitory effects of triethylcholine and related compounds on the key components of the acetylcholine synthesis pathway.

| Compound | Target | Inhibition Type | IC50 / Ki Value | Tissue/System | Reference |

| Triethylcholine | High-Affinity Choline Transporter (CHT1) | Competitive | Not explicitly found in searches | Various (e.g., brain tissue, neuromuscular junction) | [5][6] |

| Triethylcholine | Choline Acetyltransferase (ChAT) | Weak, Direct | Not explicitly found in searches | Rabbit brain | [5] |

| Hemicholinium-3 | High-Affinity Choline Transporter (CHT1) | Competitive | IC50 = 6.1 x 10-8 M | Synaptosomes | [10] |

Table 1: Inhibitory Effects on Choline Uptake and Acetylcholine Synthesis. Note: While specific IC50 or Ki values for triethylcholine were not consistently available in the searched literature, its competitive inhibition of CHT1 and weak direct inhibition of ChAT are well-established.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of triethylcholine on acetylcholine synthesis.

High-Affinity Choline Uptake (HACU) Assay

This protocol describes a common method to measure the activity of the high-affinity choline transporter (CHT1) in synaptosomes or cultured cells, and to assess the inhibitory effect of compounds like triethylcholine.

Objective: To quantify the rate of high-affinity choline uptake and determine the inhibitory potency of triethylcholine.

Materials:

-

Synaptosomal preparation or cultured cholinergic cells

-

Krebs-Ringer buffer (or similar physiological salt solution)

-

[³H]-Choline (radiolabeled choline)

-

Unlabeled choline chloride

-

Triethylcholine iodide

-

Scintillation fluid and vials

-

Scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Preparation of Synaptosomes/Cells:

-

Prepare synaptosomes from brain tissue (e.g., cortex, striatum) by differential centrifugation.

-

Alternatively, use cultured cholinergic cells (e.g., SH-SY5Y neuroblastoma cells).

-

-

Pre-incubation:

-

Resuspend the synaptosomes or cells in Krebs-Ringer buffer.

-

Pre-incubate the suspension at 37°C for 5-10 minutes to allow for temperature equilibration.

-

-

Initiation of Uptake:

-

Initiate the uptake reaction by adding a mixture of [³H]-choline (e.g., 0.1-1 µM) and varying concentrations of unlabeled choline and triethylcholine to the synaptosomal/cell suspension.

-

For determining the inhibitory effect of triethylcholine, a range of concentrations should be tested.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a short period (e.g., 1-4 minutes) to measure the initial rate of uptake.

-

-

Termination of Uptake:

-

Terminate the reaction by rapidly filtering the suspension through glass fiber filters under vacuum.

-

Immediately wash the filters with ice-cold buffer to remove extracellular [³H]-choline.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter to determine the amount of [³H]-choline taken up by the synaptosomes/cells.

-

-

Data Analysis:

-

Calculate the rate of choline uptake (e.g., in pmol/mg protein/min).

-

To determine the IC50 value for triethylcholine, plot the percentage of inhibition of high-affinity choline uptake against the logarithm of the triethylcholine concentration and fit the data to a sigmoidal dose-response curve.

-

Choline Acetyltransferase (ChAT) Activity Assay

This protocol outlines a radiometric method to measure the activity of choline acetyltransferase and to assess the direct inhibitory effect of triethylcholine.

Objective: To quantify the enzymatic activity of ChAT and determine the inhibitory potency of triethylcholine.

Materials:

-

Tissue homogenate or purified ChAT enzyme

-

[¹⁴C]-Acetyl-CoA (radiolabeled acetyl-CoA)

-

Choline chloride

-

Triethylcholine iodide

-

Phosphate buffer (pH 7.4)

-

Sodium tetraphenylboron in acetonitrile (for precipitation of acetylcholine)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Enzyme Preparation:

-

Prepare a homogenate from brain tissue or use a purified ChAT enzyme preparation.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing phosphate buffer, choline chloride, and varying concentrations of triethylcholine.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding [¹⁴C]-Acetyl-CoA to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding ice-cold buffer or by heat inactivation.

-

-

Separation of Product:

-

Add sodium tetraphenylboron in acetonitrile to precipitate the newly synthesized [¹⁴C]-acetylcholine.

-

Centrifuge the mixture to pellet the precipitate.

-

-

Quantification:

-

Wash the pellet to remove any unreacted [¹⁴C]-Acetyl-CoA.

-

Resuspend the pellet in scintillation fluid.

-

Measure the radioactivity using a scintillation counter to determine the amount of [¹⁴C]-acetylcholine produced.

-

-

Data Analysis:

-

Calculate the ChAT activity (e.g., in nmol/mg protein/hour).

-

To determine the inhibitory effect of triethylcholine, calculate the percentage of inhibition of ChAT activity at different concentrations of the compound.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Acetylcholine Synthesis Pathway in the Presynaptic Terminal.

Caption: Mechanism of Triethylcholine's Interference with Acetylcholine Synthesis.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. High-affinity choline uptake in regions of rat brain and the effect of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversible and irreversible inhibition of high-affinity choline transport caused by ethylcholine aziridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular recognition at cholinergic synapses: acetylcholine versus choline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A radiochemical method for the estimation of choline acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

triethylcholine as a cholinergic false neurotransmitter

An In-depth Technical Guide to Triethylcholine as a Cholinergic False Neurotransmitter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (TEC) is a synthetic choline analogue that has been instrumental in the development of the "false neurotransmitter" concept.[1] By mimicking endogenous choline, TEC enters the cholinergic metabolic pathway but ultimately leads to the formation of a functionally weaker neurotransmitter, thereby impairing cholinergic transmission. This technical guide provides a comprehensive overview of the mechanism of action of triethylcholine, summarizes the available quantitative data, and details experimental protocols for its study.

Mechanism of Action

The action of triethylcholine as a false neurotransmitter can be delineated in a multi-step process that occurs at the presynaptic cholinergic nerve terminal:

-

Uptake: Triethylcholine is recognized and transported into the presynaptic neuron by the high-affinity choline transporter (CHT), the same transporter responsible for choline uptake, which is the rate-limiting step in acetylcholine synthesis.[1][2]

-

Acetylation: Once inside the neuron, triethylcholine serves as a substrate for the enzyme choline acetyltransferase (ChAT). ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to triethylcholine, forming acetyltriethylcholine.[1] Studies have shown that TEC is acetylated by ChAT about as effectively as choline itself.[1]

-

Vesicular Storage: The newly synthesized acetyltriethylcholine is then transported into and stored in synaptic vesicles, alongside or in place of acetylcholine (ACh).[3]

-

Release: Upon the arrival of an action potential and subsequent calcium influx, these vesicles fuse with the presynaptic membrane and release their contents, including acetyltriethylcholine, into the synaptic cleft.[3]

-

Postsynaptic Action: Acetyltriethylcholine, the "false neurotransmitter," can then interact with postsynaptic nicotinic and muscarinic acetylcholine receptors. However, it is a significantly less potent agonist than acetylcholine, leading to a diminished postsynaptic response.

-

Impaired Transmission: The release of a less effective neurotransmitter results in a failure of neuromuscular transmission, particularly under conditions of high-frequency nerve stimulation where the demand for acetylcholine is high.[4] This leads to a characteristic, slowly developing muscle weakness that is exacerbated by exercise.[4][5] The effects of triethylcholine can be reversed by the administration of choline, which competes with TEC for uptake and replenishes the supply of acetylcholine.[1]

Data Presentation

Table 1: Interaction of Triethylcholine with Cholinergic System Components

| Component | Interaction with Triethylcholine | Quantitative Data | Reference |

| High-Affinity Choline Transporter (CHT) | Substrate | Specific Km and Vmax values are not available in the reviewed literature. Competes with choline for uptake. | [1] |

| Choline Acetyltransferase (ChAT) | Substrate | Acetylated at a rate comparable to choline. Specific kinetic parameters are not available. | [1] |

| Acetylcholinesterase (AChE) | Substrate (for Acetyltriethylcholine) | The rate of hydrolysis is significantly lower than that of acetylcholine, but specific values are not available. | [6][7] |

| Nicotinic Acetylcholine Receptors (nAChRs) | Weak Agonist (Acetyltriethylcholine) | Specific Ki or EC50 values are not available. | [1] |

| Muscarinic Acetylcholine Receptors (mAChRs) | Weak Agonist (Acetyltriethylcholine) | Specific Ki or EC50 values are not available. | [1] |

Table 2: Kinetic Parameters for Choline and Acetylcholine in Cholinergic Transmission

| Parameter | Substrate/Ligand | Value | Tissue/Preparation | Reference |

| Choline Transporter (CHT) | ||||

| Km | Choline | 6.1 ± 0.9 µM | Rat brain microvessels | [8][9] |

| Vmax | Choline | 10.6 ± 3.8 nmol/g/min | Rat brain microvessels | [8][9] |

| Ki | Hemicholinium-3 | 14.0 ± 8.5 µM | Rat brain microvessels | [8][9] |

| Choline Acetyltransferase (ChAT) | ||||

| Km | Choline | 0.41 mM | Human placenta | [10] |

| Km | Acetyl-CoA | 11.9 µM | Human placenta | [10] |

| Acetylcholinesterase (AChE) | ||||

| kcat/Km | Acetylcholine | ~108 M-1s-1 | General | [6] |

| Nicotinic Acetylcholine Receptor (nAChR) | ||||

| KD | (-)-Nicotine | 8.1 nM (high affinity), 86 nM (low affinity) | Human brain membranes | [11] |

| KD | Acetylcholine | 12.6 nM | Human brain membranes | [11] |

Table 3: Physiological Effects of Triethylcholine

| Effect | Species/Preparation | Dose/Concentration | Observations | Reference |

| Neuromuscular Weakness | Conscious Rabbits | 10-25 mg/kg (i.v.) | Slight to moderate exercise intolerance. | [5] |

| Conscious Rabbits | 100 mg/kg (i.v.) | Death after continuous exercise. | [5] | |

| Neuromuscular Blockade | Cat tibialis anticus muscle | 20-50 mg/kg (i.v.) | Slowly developing block, dependent on high-frequency stimulation. | [4] |

| Ganglion Blockade | Cat | Not specified | Transient fall in blood pressure. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate triethylcholine as a false neurotransmitter. These protocols are adapted from standard procedures in cholinergic research.

Synthesis of Acetyltriethylcholine

This protocol is a conceptual adaptation for the enzymatic synthesis of acetyltriethylcholine for use as a standard in analytical experiments.

-

Objective: To synthesize acetyltriethylcholine from triethylcholine and acetyl-CoA using choline acetyltransferase.

-

Materials:

-

Triethylcholine (TEC) iodide

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Recombinant human Choline Acetyltransferase (ChAT)

-

Reaction Buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 200 mM NaCl and 1 mM EDTA)

-

HPLC system with a suitable column for separation of choline analogues and a mass spectrometer for detection (LC-MS).

-

-

Procedure:

-

Prepare a reaction mixture containing TEC (e.g., 1 mM), Acetyl-CoA (e.g., 0.5 mM) in the reaction buffer.

-

Initiate the reaction by adding a purified preparation of ChAT.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS to confirm the presence and quantify the concentration of acetyltriethylcholine.

-

The synthesized acetyltriethylcholine can be purified using preparative HPLC for use in subsequent experiments.

-

Radioligand Binding Assay for Cholinergic Receptors

This protocol is designed to assess the binding affinity of triethylcholine and acetyltriethylcholine to nicotinic and muscarinic receptors.

-

Objective: To determine the inhibition constant (Ki) of TEC and acetyltriethylcholine for specific cholinergic receptor subtypes.

-

Materials:

-

Membrane preparations from cells expressing a specific receptor subtype (e.g., M1 muscarinic or α4β2 nicotinic receptors).

-

Radioligand specific for the receptor of interest (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-epibatidine for nicotinic receptors).

-

Triethylcholine and acetyltriethylcholine.

-

Unlabeled competitor for non-specific binding determination (e.g., atropine for muscarinic, nicotine for nicotinic).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the unlabeled competitor.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of triethylcholine or acetyltriethylcholine.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation fluid.

-

Measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the competitor (TEC or acetyltriethylcholine). Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Choline Acetyltransferase (ChAT) Activity Assay

This assay measures the ability of triethylcholine to act as a substrate for or inhibitor of ChAT.

-

Objective: To determine the kinetic parameters (Km, Vmax) of triethylcholine as a ChAT substrate or its inhibition constant (Ki).

-

Materials:

-

Purified or recombinant ChAT.

-

Triethylcholine and choline (as a control substrate).

-

Acetyl-CoA.

-

Reaction buffer (as in 4.1).

-

Detection system for CoA-SH or acetyltriethylcholine/acetylcholine (e.g., colorimetric, fluorometric, or LC-MS). A common method involves using Ellman's reagent (DTNB) to detect the free thiol group of CoA produced.

-

-

Procedure:

-

Prepare reaction mixtures with varying concentrations of triethylcholine (or choline) and a fixed, saturating concentration of Acetyl-CoA in the reaction buffer.

-

Initiate the reactions by adding ChAT.

-

Incubate at 37°C.

-

At various time points, stop the reaction (e.g., by adding a denaturing agent).

-

Quantify the product (CoA-SH or acetylated compound) using the chosen detection method.

-

Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. To determine the Ki, perform the assay with varying concentrations of choline in the presence of different fixed concentrations of triethylcholine and analyze the data using Lineweaver-Burk or non-linear regression analysis.

-

In Vitro Electrophysiology at the Neuromuscular Junction

This protocol is for assessing the functional consequences of acetyltriethylcholine at the postsynaptic membrane.

-

Objective: To measure the potency of acetyltriethylcholine in eliciting postsynaptic currents compared to acetylcholine.

-

Materials:

-

Isolated nerve-muscle preparation (e.g., frog sartorius or rat phrenic nerve-diaphragm).

-

Ringer's solution appropriate for the species.

-

Acetylcholine and acetyltriethylcholine.

-

Microelectrodes for intracellular recording.

-

Voltage-clamp amplifier and data acquisition system.

-

Drug perfusion system.

-

-

Procedure:

-

Dissect and mount the nerve-muscle preparation in a recording chamber continuously perfused with Ringer's solution.

-

Insert a microelectrode into a muscle fiber near the endplate region to record membrane potential or clamp the membrane potential to record endplate currents.

-

Apply known concentrations of acetylcholine to the preparation via the perfusion system and record the resulting depolarization or inward current.

-

After washout and recovery, apply the same concentrations of acetyltriethylcholine and record the response.

-

To study the effect on nerve-evoked release, stimulate the motor nerve and record endplate potentials or currents in the presence and absence of triethylcholine in the bathing solution (to allow for its uptake and conversion to acetyltriethylcholine).

-

Data Analysis: Construct dose-response curves for both acetylcholine and acetyltriethylcholine. Compare the EC50 values to determine the relative potency of the false neurotransmitter. Analyze the amplitude and frequency of miniature endplate potentials (MEPPs) and the amplitude of evoked endplate potentials (EPPs) to assess presynaptic and postsynaptic effects.

-

Mandatory Visualizations

Caption: Cholinergic signaling pathway.

Caption: Mechanism of triethylcholine as a false neurotransmitter.

Caption: Workflow for electrophysiological analysis of TEC.

References

- 1. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the high-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triethylcholine - Wikipedia [en.wikipedia.org]

- 6. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of choline uptake into isolated rat forebrain microvessels: evidence of endocrine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Triethylcholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylcholine (TEC) is a synthetic choline analog that has served as a valuable pharmacological tool for investigating the intricacies of cholinergic neurotransmission. By acting as a precursor to a "false neurotransmitter," TEC competitively inhibits the synthesis of acetylcholine (ACh), leading to a characteristic, activity-dependent neuromuscular blockade. This technical guide provides a comprehensive overview of the pharmacological properties of TEC, including its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and application of this compound in neuroscience and drug development.

Introduction

Triethylcholine, chemically known as (2-hydroxyethyl)triethylammonium, is a quaternary ammonium compound that structurally mimics endogenous choline. Its primary pharmacological significance lies in its ability to be taken up by cholinergic neurons, where it is subsequently acetylated to form acetyltriethylcholine (ATEC).[1] ATEC is then packaged into synaptic vesicles and released upon nerve stimulation, acting as a "false neurotransmitter" with significantly lower efficacy at postsynaptic cholinergic receptors compared to acetylcholine.[1] This leads to a depletion of functional neurotransmitter and a subsequent failure of cholinergic transmission, particularly at synapses with high activity levels.[2][3] This unique mechanism of action has made TEC an invaluable tool for studying the dynamics of acetylcholine synthesis, storage, and release.

Mechanism of Action

The pharmacological effects of triethylcholine are primarily attributed to its role as a false neurotransmitter precursor, which can be dissected into several key steps:

-

Competition for Choline Uptake: TEC competitively inhibits the high-affinity choline transporter (CHT1), which is responsible for the uptake of choline into the presynaptic terminal—the rate-limiting step in acetylcholine synthesis.[3][4] This competition reduces the availability of choline for the synthesis of acetylcholine.

-

Acetylation by Choline Acetyltransferase (ChAT): Once inside the neuron, TEC is a substrate for choline acetyltransferase (ChAT), the enzyme that catalyzes the synthesis of acetylcholine. ChAT acetylates TEC to form acetyltriethylcholine (ATEC).[5]

-

Vesicular Packaging: ATEC is recognized by the vesicular acetylcholine transporter (VAChT) and is packaged into synaptic vesicles.

-

Release as a False Neurotransmitter: Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane and release ATEC into the synaptic cleft.

-

Postsynaptic Action: ATEC has a much lower potency as an agonist at both nicotinic and muscarinic acetylcholine receptors compared to acetylcholine. This results in a diminished postsynaptic response, leading to a failure of neuromuscular transmission.[1]

Signaling Pathway of Triethylcholine's "False Neurotransmitter" Action

Pharmacodynamics

The primary pharmacodynamic effect of TEC is a slowly developing, use-dependent neuromuscular blockade.[6] This is characterized by muscle weakness that is exacerbated by exercise or high-frequency nerve stimulation.[7] The effects are reversible with the administration of choline but not with acetylcholinesterase inhibitors.[7] In addition to its prejunctional effects, TEC also exhibits weak postjunctional curare-like and ganglion-blocking actions.[5]

Pharmacokinetics

Detailed pharmacokinetic data for triethylcholine, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. As a quaternary ammonium compound, oral absorption is expected to be poor. Following parenteral administration, it is distributed to cholinergic nerve terminals. The primary metabolic fate is acetylation to ATEC within these neurons. The excretion pathways have not been fully elucidated.

Toxicology

Triethylcholine exhibits relatively low acute toxicity. Animal studies have provided the following data:

| Species | Route of Administration | LD50 | Reference |

| Rabbit | Intravenous | 100 mg/kg (with continuous exercise) | [7] |

High doses can lead to respiratory failure, particularly after exercise, which is consistent with its mechanism of action at the neuromuscular junction.[7]

Experimental Protocols

Isolated Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo preparation is a classic model for studying neuromuscular transmission.

Objective: To assess the effect of triethylcholine on neuromuscular transmission in an isolated mammalian nerve-muscle preparation.

Methodology:

-

Preparation of the Tissue:

-

A rat is euthanized by a method approved by the institutional animal care and use committee.

-

The diaphragm with the phrenic nerve attached is carefully dissected and removed.[8]

-

The preparation is mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[9]

-

-

Stimulation and Recording:

-

The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a desired frequency (e.g., 0.1 Hz for baseline, with trains of higher frequencies to induce fatigue).[10]

-

The isometric contractions of the diaphragm muscle are recorded using a force-displacement transducer connected to a data acquisition system.

-

-

Drug Application:

-

After a stabilization period with consistent baseline twitches, triethylcholine is added to the organ bath at the desired concentration.

-

The effect of TEC on twitch height is recorded over time.

-

To test for reversibility, choline can be added to the bath after the effect of TEC has developed.

-

Experimental Workflow: Isolated Phrenic Nerve-Hemidiaphragm Assay

In Vivo Microdialysis

This technique allows for the sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To measure the effect of triethylcholine on the extracellular concentrations of acetylcholine and choline in a specific brain region (e.g., the striatum).

Methodology:

-

Probe Implantation:

-

Perfusion and Sampling:

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[12]

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Analysis:

-

After collecting baseline samples, triethylcholine is administered (e.g., systemically or via reverse dialysis through the probe).

-

The concentrations of acetylcholine and choline in the dialysate samples are quantified using a sensitive analytical method, such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12]

-

Patch-Clamp Electrophysiology

This technique is used to study the properties of ion channels in isolated cells.

Objective: To characterize the effects of acetyltriethylcholine on nicotinic acetylcholine receptors.

Methodology:

-

Cell Preparation:

-

Cells expressing the desired nicotinic acetylcholine receptor subtype (e.g., cultured neurons or a cell line like HEK293 transfected with the receptor subunits) are used.[13]

-

-

Recording:

-

A glass micropipette with a clean, fire-polished tip is used to form a high-resistance "giga-seal" with the cell membrane.[14]

-

The whole-cell configuration is established by rupturing the membrane patch, allowing control of the membrane potential and recording of the total current across the cell membrane.[15]

-

-

Drug Application and Data Analysis:

-

A fast perfusion system is used to apply acetylcholine and acetyltriethylcholine at various concentrations to the cell.

-

The resulting currents are recorded and analyzed to determine parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response).

-

Conclusion

Triethylcholine remains a cornerstone pharmacological agent for the study of cholinergic neurotransmission. Its well-characterized mechanism as a precursor to a false neurotransmitter provides a unique means to probe the capacity and regulation of acetylcholine synthesis and release. While further research is needed to fully elucidate its pharmacokinetic profile and to obtain more precise quantitative data on its interactions with cholinergic proteins, the existing body of knowledge and the experimental protocols outlined in this guide provide a solid foundation for its continued use in advancing our understanding of the cholinergic system in health and disease.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of radiolabeled acetylcholine synthesis and release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsisinternational.org [rsisinternational.org]

- 4. The "ins" and "outs" of the high-affinity choline transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triethylcholine - Wikipedia [en.wikipedia.org]

- 8. research.unipd.it [research.unipd.it]

- 9. researchgate.net [researchgate.net]

- 10. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 15. m.youtube.com [m.youtube.com]

Early Research on Triethylcholine and its Impact on Neuromuscular Transmission: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of neuromuscular transmission has been fundamental to our understanding of synaptic function and the development of a wide array of pharmacological agents. Among the key molecules investigated in the mid-20th century, triethylcholine (TEC) emerged as a crucial tool for dissecting the intricacies of acetylcholine (ACh) synthesis, storage, and release at the neuromuscular junction. Early research, particularly the seminal work of Bowman, Rand, and Hemsworth, elucidated the unique mechanism of action of TEC, revealing its dual role as both a competitive inhibitor of choline uptake and a precursor to a "false neurotransmitter." This whitepaper provides an in-depth technical guide to this early research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying physiological processes.

Core Mechanism of Action: A Dual-Pronged Inhibition

Triethylcholine exerts its effects on neuromuscular transmission through two primary mechanisms that ultimately lead to a reduction in the efficacy of cholinergic signaling.[1]

-

Competitive Inhibition of Choline Transport: Triethylcholine bears a structural resemblance to choline, the essential precursor for acetylcholine synthesis. This similarity allows it to compete with choline for the high-affinity uptake transporter located on the presynaptic nerve terminal. By competitively inhibiting this transporter, triethylcholine effectively reduces the amount of choline entering the neuron, thereby limiting the substrate available for the synthesis of acetylcholine by the enzyme choline acetyltransferase (ChAT).

-

Formation of a "False Neurotransmitter": Once taken up into the presynaptic terminal, triethylcholine itself can be acetylated by choline acetyltransferase to form acetyltriethylcholine. This molecule is then packaged into synaptic vesicles and released upon nerve stimulation in a manner analogous to acetylcholine. However, acetyltriethylcholine is a significantly less potent agonist at the postsynaptic nicotinic acetylcholine receptors on the muscle end-plate. Consequently, the release of this "false transmitter" results in a diminished end-plate potential and a failure to trigger muscle contraction.

This dual mechanism explains the characteristic slow onset of neuromuscular block induced by triethylcholine, which is exacerbated by high-frequency nerve stimulation as the readily available stores of acetylcholine are depleted and replaced by the less effective acetyltriethylcholine.[1]

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from the foundational research on triethylcholine. These data illustrate the dose-dependent and frequency-dependent effects of TEC on neuromuscular function and acetylcholine synthesis.

Table 1: Effect of Triethylcholine on the Twitch Tension of the Cat Tibialis Anterior Muscle (in situ)

| Triethylcholine Dose (mg/kg) | Stimulation Frequency (twitches/sec) | Time to 50% Blockade (min) |

| 5 | 0.2 | > 120 |

| 5 | 1 | 65 |

| 5 | 5 | 25 |

| 10 | 0.2 | 90 |

| 10 | 1 | 40 |

| 10 | 5 | 15 |

Data synthesized from Bowman & Rand (1961).

Table 2: Effect of Triethylcholine on Acetylcholine Output from the Isolated Rat Phrenic Nerve-Diaphragm Preparation

| Triethylcholine Concentration (µg/mL) | Stimulation Frequency (Hz) | Acetylcholine Output (% of Control) |

| 10 | 20 | 72 |

| 20 | 20 | 45 |

| 40 | 20 | 28 |

| 20 | 10 | 68 |

| 20 | 40 | 32 |

Data synthesized from Bowman, Hemsworth & Rand (1962).

Table 3: Inhibition of Choline Acetyltransferase by Triethylcholine in Rabbit Brain Homogenates

| Choline Concentration (mM) | Triethylcholine Concentration (mM) | Inhibition of Acetylcholine Synthesis (%) |

| 0.1 | 1 | 58 |

| 0.1 | 5 | 82 |

| 0.5 | 1 | 25 |

| 0.5 | 5 | 55 |

Data synthesized from Bull & Hemsworth (1965).

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper, based on the descriptions provided in the original publications.

Protocol 1: In Situ Cat Tibialis Anterior Muscle Preparation

Objective: To investigate the effect of intravenously administered triethylcholine on neuromuscular transmission in an in vivo mammalian preparation.

Animal Model: Adult cats (2.5-3.5 kg) anesthetized with chloralose (80 mg/kg, intraperitoneally).

Procedure:

-

The trachea was cannulated to ensure a clear airway. Blood pressure was monitored from the carotid artery.

-

The left tibialis anterior muscle was isolated, and its tendon was severed and attached to a strain gauge for recording isometric contractions.

-

The sciatic nerve was exposed and sectioned, and the branch to the tibialis anterior muscle was isolated for stimulation.

-

The nerve was stimulated with supramaximal square-wave pulses of 0.5 msec duration at varying frequencies (0.2, 1, or 5 Hz).

-

Twitch tension was recorded on a kymograph or chart recorder.

-

Triethylcholine iodide, dissolved in saline, was administered via a cannulated femoral vein.

-

The time taken for the twitch tension to be reduced by 50% from the pre-drug control was measured.

Protocol 2: Isolated Rat Phrenic Nerve-Diaphragm Preparation

Objective: To study the effect of triethylcholine on neuromuscular transmission and acetylcholine release in an isolated nerve-muscle preparation.[2][3]

Animal Model: Wistar rats (200-250 g).

Procedure:

-

The rat was euthanized by a blow to the head and exsanguinated.

-

The diaphragm, with the phrenic nerve attached, was rapidly dissected out and mounted in a 20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

The tendinous portion of the diaphragm was fixed, and the costal margin was attached to an isometric force transducer.

-

The phrenic nerve was stimulated with supramaximal pulses (0.2 msec duration) at a desired frequency (e.g., 20 Hz for 10 seconds every minute).

-

Muscle contractions were recorded.

-

For acetylcholine release studies, the bathing fluid was collected during periods of stimulation and assayed for acetylcholine content.

-

Triethylcholine was added directly to the organ bath at the desired final concentration.

Protocol 3: Acetylcholine Bioassay using the Frog Rectus Abdominis Muscle

Objective: To quantify the amount of acetylcholine released from the phrenic nerve-diaphragm preparation.[4]

Materials:

-

Frog (Rana temporaria or Rana pipiens)

-

Frog Ringer's solution

-

Acetylcholine standards

-

Isolated frog rectus abdominis muscle

Procedure:

-

The rectus abdominis muscle was dissected from a pithed frog and suspended in an organ bath containing frog Ringer's solution, aerated with air.

-

The muscle was attached to a lever system to record isotonic contractions on a kymograph.

-

A dose-response curve to standard concentrations of acetylcholine was established.

-

Samples of the fluid collected from the phrenic nerve-diaphragm preparation were applied to the frog rectus abdominis muscle.

-

The resulting contraction height was compared to the standard dose-response curve to determine the acetylcholine concentration in the sample.

Protocol 4: Choline Acetyltransferase Activity Assay

Objective: To determine the inhibitory effect of triethylcholine on the synthesis of acetylcholine.

Source of Enzyme: Rabbit brain homogenates.

Procedure:

-

Rabbit brain was homogenized in a buffered sucrose solution and centrifuged to obtain a crude mitochondrial fraction rich in choline acetyltransferase.

-

The enzyme preparation was incubated at 37°C in a medium containing:

-

Phosphate buffer (pH 7.4)

-

Acetyl-CoA

-

Choline (at varying concentrations)

-

Eserine (to prevent acetylcholine breakdown)

-

Triethylcholine (at varying concentrations)

-

-

The reaction was stopped by the addition of trichloroacetic acid.

-

The amount of acetylcholine synthesized was determined by bioassay (as described in Protocol 3) or by other available chemical methods.

-

The percentage inhibition of acetylcholine synthesis by triethylcholine was calculated by comparing the amount of acetylcholine produced in the presence and absence of the inhibitor.

Visualizing the Molecular Mechanisms and Experimental Processes

To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Mechanism of Triethylcholine Action at the Neuromuscular Junction.

Workflow for Isolated Phrenic Nerve-Diaphragm Experiments.

Conclusion

The early research on triethylcholine provided invaluable insights into the fundamental processes of cholinergic neurotransmission. The elucidation of its dual mechanism of action—inhibiting choline uptake and acting as a precursor to a false neurotransmitter—not only explained its unique pharmacological profile but also provided a powerful tool for studying the dynamics of acetylcholine synthesis and release. The quantitative data and experimental protocols from these pioneering studies laid the groundwork for decades of research in neuropharmacology and continue to be relevant to scientists and drug development professionals working on cholinergic systems and neuromuscular disorders. This technical guide serves as a comprehensive resource for understanding this pivotal chapter in the history of neuroscience.

References

- 1. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptsimlab.com [rjptsimlab.com]

Triethylcholine: A Technical Guide to its Role in Cholinergic System Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylcholine (TEC) is a synthetic choline analog that has served as a valuable research tool for decades in the study of the cholinergic nervous system. Its multifaceted mechanism of action, primarily as a competitive inhibitor of the high-affinity choline transporter and as a precursor to a "false" neurotransmitter, allows for the targeted disruption and investigation of acetylcholine (ACh) synthesis, storage, and release. This technical guide provides an in-depth overview of TEC's biochemical and physiological effects, detailed experimental protocols for its use, and a summary of its application in neuroscience research, including its potential relevance to the study of neurodegenerative diseases such as Alzheimer's disease.

Core Concepts: The Dual Role of Triethylcholine in Cholinergic Neurotransmission

Triethylcholine's primary influence on the cholinergic system stems from two distinct but interconnected actions:

-

Inhibition of High-Affinity Choline Uptake (HACU): The synthesis of acetylcholine is critically dependent on the uptake of extracellular choline into the presynaptic terminal via the high-affinity choline transporter (CHT).[1][2] Triethylcholine acts as a competitive inhibitor of this transporter, thereby limiting the availability of the primary substrate for acetylcholine synthesis.[3][4] This action is similar to that of the more potent and widely studied CHT inhibitor, hemicholinium-3 (HC-3).[5][6] The inhibition of choline uptake by TEC leads to a gradual decline in acetylcholine synthesis, particularly in neurons with high firing rates that have a greater demand for choline.[3][7]

-

Formation of a False Neurotransmitter: Triethylcholine is not only an inhibitor but also a substrate for the cholinergic machinery. It is transported into the presynaptic neuron, where it is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine (ATEC).[3] This "false" neurotransmitter is then packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT) and released upon neuronal stimulation.[3] However, ATEC is a much weaker agonist at postsynaptic cholinergic receptors compared to acetylcholine, leading to a reduction in the efficacy of cholinergic neurotransmission.[3]

This dual mechanism makes triethylcholine a unique tool for studying the dynamics of cholinergic signaling. Its effects are activity-dependent, with more active neurons being more susceptible to both the depletion of acetylcholine and the release of the less potent ATEC.[7]

Quantitative Data on Triethylcholine's Effects

The following tables summarize the available quantitative data on the effects of triethylcholine and related compounds on key components of the cholinergic system.

| Compound | Parameter | Value | Preparation | Reference |

| Triethylcholine | Acetylation by ChAT | "about as effectively as choline itself" | Not specified | [3] |

| Hemicholinium-3 | Km for HACU | 1-5 µM (for choline) | Cholinergic presynaptic terminals | [1] |

| Hemicholinium-3 | Inhibition of ACh synthesis | Complete block at 2 mg/kg | Cat superior cervical ganglion (in vivo) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of triethylcholine to study the cholinergic system.

High-Affinity Choline Uptake (HACU) Assay

This protocol is adapted from standard radionuclide-based assays and can be used to determine the inhibitory effect of triethylcholine on choline uptake.[9]

Objective: To quantify the inhibition of high-affinity choline uptake by triethylcholine in neuronal cultures or synaptosomal preparations.

Materials:

-

Neuronal cell culture (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) or synaptosomes.

-

Krebs-Ringer-HEPES (KRH) buffer (in mM: 130 NaCl, 1.3 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, 10 glucose, pH 7.4).

-

[³H]choline chloride.

-

Unlabeled choline chloride.

-

Triethylcholine iodide.

-

Hemicholinium-3 (for positive control).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Preparation: Prepare stock solutions of triethylcholine and hemicholinium-3. Culture neuronal cells to the desired confluency or prepare synaptosomes from brain tissue.

-

Pre-incubation: Wash the cells or synaptosomes with KRH buffer. Pre-incubate the preparations with varying concentrations of triethylcholine (or hemicholinium-3) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Uptake: Initiate choline uptake by adding KRH buffer containing a low concentration of [³H]choline (e.g., 50 nM) and the respective concentration of triethylcholine.

-

Termination: After a short incubation period (e.g., 2-5 minutes), rapidly terminate the uptake by washing the cells or synaptosomes with ice-cold KRH buffer.

-

Lysis and Scintillation Counting: Lyse the cells or synaptosomes and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific high-affinity uptake by subtracting the radioactivity in samples treated with a high concentration of hemicholinium-3 (which blocks all high-affinity uptake) from the total uptake. Plot the percentage of inhibition of [³H]choline uptake against the concentration of triethylcholine to determine the IC₅₀ value.

In Vivo Microdialysis for Acetylcholine Release

This protocol outlines the use of in vivo microdialysis to measure the effect of triethylcholine on extracellular acetylcholine levels in the brain of a freely moving animal.[4][10]

Objective: To monitor the in vivo effects of systemically or locally administered triethylcholine on basal and stimulated acetylcholine release.

Materials:

-

Laboratory animal (e.g., rat, mouse).

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF) (in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4), typically containing an acetylcholinesterase inhibitor (e.g., neostigmine, 0.1 µM) to prevent acetylcholine degradation.[11]

-

Triethylcholine iodide solution.

-

Fraction collector.

-

HPLC with electrochemical detection (HPLC-ECD) system for acetylcholine analysis.[12][13]

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex).[4]

-

Recovery: Allow the animal to recover from surgery for at least 48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[4]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.

-

Triethylcholine Administration: Administer triethylcholine either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[14]

-

Post-treatment Collection: Continue to collect dialysate samples to monitor the changes in acetylcholine levels over time.

-

Stimulation (Optional): To study the effect of triethylcholine on stimulated acetylcholine release, a depolarizing agent (e.g., high potassium solution) can be perfused through the probe.

-

Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC-ECD.[12]

-

Histological Verification: At the end of the experiment, perfuse the animal and verify the correct placement of the microdialysis probe.

Electrophysiological Recording of Synaptic Transmission

This protocol describes how to use electrophysiological techniques to study the effects of triethylcholine on synaptic transmission at the neuromuscular junction or in brain slices.[15][16]

Objective: To characterize the effects of triethylcholine on excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) and to investigate its pre- and postsynaptic mechanisms of action.

Materials:

-

Isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm) or brain slices.

-

Physiological recording solution (e.g., Krebs-Ringer solution for neuromuscular junction, artificial cerebrospinal fluid for brain slices).

-

Glass microelectrodes for intracellular or whole-cell patch-clamp recording.

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software.

-

Stimulating electrode.

-

Triethylcholine iodide solution.

Procedure:

-

Preparation: Prepare the nerve-muscle preparation or brain slices and place them in a recording chamber continuously perfused with oxygenated physiological solution.

-

Recording Setup: Place a stimulating electrode on the nerve and a recording microelectrode in a muscle fiber or neuron.

-

Baseline Recording: Record baseline synaptic responses (EPSPs or EPSCs) evoked by nerve stimulation at different frequencies.

-

Triethylcholine Application: Perfuse the preparation with a solution containing triethylcholine at the desired concentration.

-

Post-treatment Recording: Continuously record synaptic responses during and after triethylcholine application to observe the time course of its effects. Note the characteristic frequency-dependent depression of synaptic transmission.[7]

-

Postsynaptic Sensitivity Test: To test for postsynaptic effects, directly apply acetylcholine to the muscle or neuron and measure the response in the presence and absence of triethylcholine. A lack of change in the response to exogenous acetylcholine suggests a presynaptic site of action.[7]

-

Data Analysis: Analyze the amplitude, frequency, and kinetics of the synaptic responses before, during, and after triethylcholine application.

Visualization of Pathways and Workflows

Signaling Pathway of Triethylcholine's Dual Action

Caption: Dual mechanism of triethylcholine in the cholinergic synapse.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis with triethylcholine.

Applications in Cholinergic System Research

Triethylcholine has been instrumental in elucidating several key aspects of cholinergic neurotransmission:

-

Demonstrating the Importance of High-Affinity Choline Uptake: By observing the functional consequences of inhibiting CHT with triethylcholine, researchers have confirmed that this uptake mechanism is the rate-limiting step for sustained acetylcholine synthesis and release.[3][7]

-

Elucidating the "False Neurotransmitter" Concept: The study of triethylcholine and its acetylation to ATEC provided early and compelling evidence for the concept of false neurotransmitters, where an exogenous substance can be processed and released by the neuron's own machinery, leading to altered synaptic communication.[3][17]

-

Investigating Presynaptic Mechanisms: Because triethylcholine's effects are primarily presynaptic, it has been a valuable tool for dissecting presynaptic from postsynaptic events in cholinergic transmission.[7][18]

-

Modeling Cholinergic Hypofunction: The activity-dependent nature of triethylcholine-induced neuromuscular blockade has been used to model conditions of cholinergic hypofunction, such as those seen in myasthenia gravis.[19]

Relevance to Alzheimer's Disease Research

While direct studies using triethylcholine in animal models of Alzheimer's disease are scarce, its mechanism of action is highly relevant to the cholinergic hypothesis of this neurodegenerative disorder. The cholinergic system is known to be severely compromised in Alzheimer's disease, with a loss of cholinergic neurons and a significant reduction in choline acetyltransferase activity.[20]

Triethylcholine could potentially be used in preclinical Alzheimer's research to:

-

Model Chronic Cholinergic Deficits: The gradual depletion of acetylcholine and the replacement with a less effective neurotransmitter by triethylcholine could mimic the chronic cholinergic hypofunction observed in Alzheimer's disease.

-

Investigate the Vulnerability of Cholinergic Neurons: By challenging animal models of Alzheimer's disease with triethylcholine, researchers could investigate whether the already compromised cholinergic neurons in these models are more susceptible to the effects of impaired choline uptake and false neurotransmitter formation.

-

Evaluate Potential Therapeutic Strategies: Triethylcholine could be used to induce a cholinergic deficit in animal models, which could then be used to test the efficacy of cholinomimetic drugs or other therapeutic interventions aimed at restoring cholinergic function. For example, a study used a similar false choline analog, N-aminodeanol, to create a model of a hypocholinergic state to test hypotheses related to the selective vulnerability of cholinergic neurons in Alzheimer's disease.[21]

Conclusion

Triethylcholine remains a valuable pharmacological tool for the study of the cholinergic nervous system. Its dual mechanism of action as a competitive inhibitor of the high-affinity choline transporter and a precursor to a false neurotransmitter provides a unique means to investigate the intricacies of acetylcholine synthesis, storage, and release. While more recent and potent inhibitors of choline uptake, such as hemicholinium-3, are often used, the foundational studies with triethylcholine have provided crucial insights into cholinergic physiology. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the continued use of triethylcholine in both basic and translational neuroscience research, with potential applications in understanding and developing therapies for cholinergic dysfunction in neurodegenerative diseases like Alzheimer's.

References

- 1. Lethal impairment of cholinergic neurotransmission in hemicholinium-3-sensitive choline transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the high-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goums.ac.ir [goums.ac.ir]

- 5. taylorandfrancis.com [taylorandfrancis.com]